1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one is a useful research compound. Its molecular formula is C20H15N3O3S and its molecular weight is 377.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including enzyme inhibition, cytotoxicity against cancer cell lines, and other pharmacological effects based on recent research findings.
Chemical Structure
The compound features a complex structure combining a benzodioxin moiety with a triazoloquinoline fragment. The presence of sulfur in the ethanone linkage suggests potential interactions with various biological targets.
Enzyme Inhibition Studies
Recent studies have explored the enzyme inhibitory potential of compounds derived from similar scaffolds. For instance, derivatives containing benzodioxane and triazole structures have been screened for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and α-glucosidase.
These results indicate that the compound may exhibit therapeutic potential for conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD).
Cytotoxicity and Anticancer Activity
The cytotoxic effects of the compound were evaluated using various cancer cell lines. Notably, compounds with similar structures have shown promising results against melanoma and other cancer types.
These findings suggest that the compound may induce significant cytotoxic effects in cancer cells, warranting further investigation into its mechanisms of action.
Case Study 1: Antileishmanial Activity
In vivo studies have demonstrated the efficacy of related compounds against Leishmania parasites. For example, a derivative exhibited a 56.2% inhibition of parasite burden in liver tissues of infected mice at a dosage of 12.5 mg/kg . This highlights the potential for similar compounds to target parasitic infections effectively.
Case Study 2: Positive Inotropic Effects
Research on related triazoloquinoline derivatives has shown positive inotropic effects on cardiac tissues. Compounds were tested for their ability to increase stroke volume compared to standard treatments. One derivative achieved a 13.2% increase in stroke volume at a concentration of 3 x 10^-5 M , indicating potential cardiovascular benefits .
Propriétés
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c24-16(14-5-7-17-18(11-14)26-10-9-25-17)12-27-20-22-21-19-8-6-13-3-1-2-4-15(13)23(19)20/h1-8,11H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCGIBCIGIVGKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NN=C4N3C5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.